Lansoprazole sodium is a proton pump inhibitor (PPI) primarily used to reduce gastric acid secretion. It is a racemic mixture of the enantiomers dexlansoprazole and levolansoprazole, with the chemical formula and a molar mass of approximately 369.36 g/mol . This compound is often marketed under various brand names, including Prevacid, and is indicated for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
Lansoprazole sodium acts as a prodrug that requires an acidic environment for activation. Upon protonation, it forms a reactive sulfenamide that interacts with cysteine residues on the H, K-ATPase enzyme in gastric parietal cells. This interaction leads to the formation of stable disulfide bonds, effectively inhibiting the enzyme's activity and reducing acid secretion .
The biological activity of lansoprazole sodium primarily revolves around its ability to inhibit gastric acid production. By covalently binding to the H, K-ATPase enzyme, it provides prolonged suppression of gastric acid secretion, lasting up to 24 hours despite its short plasma half-life of approximately 1 to 1.5 hours . This mechanism makes it effective for treating acid-related disorders.
Lansoprazole sodium can be synthesized through various methods, including:
These methods ensure the production of high-purity lansoprazole sodium suitable for pharmaceutical applications.
Lansoprazole sodium is utilized in various clinical settings:
It is administered orally in capsule or tablet form.
Lansoprazole sodium exhibits interactions with several medications due to its effects on gastric pH and metabolic pathways. Notable interactions include:
These interactions necessitate careful management when prescribing lansoprazole sodium alongside other medications.
Lansoprazole sodium belongs to a class of drugs known as proton pump inhibitors. Other similar compounds include:
Compound | Chemical Formula | Unique Features |
---|---|---|
Lansoprazole | Racemic mixture; effective for Zollinger-Ellison syndrome | |
Omeprazole | First PPI developed; enantiomeric form available | |
Esomeprazole | S-enantiomer of omeprazole; improved pharmacokinetics | |
Rabeprazole | Fast onset of action; less interaction with CYP enzymes | |
Pantoprazole | Minimal drug interactions; often used in hospital settings |
Each compound has unique properties that may make it more suitable for specific patients or conditions, but all share the common mechanism of reducing gastric acid secretion.
The large-scale production of lansoprazole sodium involves sophisticated methodologies that have been optimized for industrial pharmaceutical manufacturing. The primary manufacturing approach centers on a two-step synthesis process that commences with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride [1] [2]. This fundamental synthetic route represents the cornerstone of modern lansoprazole sodium production.
The industrial process begins with the preparation of the thioether intermediate through nucleophilic substitution. In large-scale operations, 2-mercaptobenzimidazole (272 grams) is typically combined with sodium hydroxide (160 grams) in drinking water (160 grams) within a 5-liter reaction flask, with stirring continued at room temperature until complete dissolution occurs [3]. The alkylating agent, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride (500 grams), is dissolved in drinking water (2000 grams) and added dropwise to the reaction mixture over a period of 1-2 hours [3].
The reaction conditions are carefully controlled to maintain optimal yields and minimize side product formation. Temperature control during the thioether formation step typically ranges from 10°C to room temperature, with reaction times extending from 4 to 6 hours [3]. Following completion of the condensation reaction, the mixture undergoes cooling to -10°C before proceeding to the oxidation step.
Manufacturing scale operations have demonstrated consistent yields ranging from 90% to 96% for the overall process [4] [5]. The high-yield methodology employs a systematic approach to crystallization parameters that enables precise control of water content in the final active pharmaceutical ingredient, maintaining levels below 0.10% as required by United States Pharmacopeia 28 monograph specifications [1] [2].
The synthesis of lansoprazole sodium involves two critical reaction steps that determine both the quality and yield of the final product. The first key reaction step involves thioether formation through nucleophilic substitution between 2-mercaptobenzimidazole and the chloromethylpyridine derivative.
The thioether formation proceeds through a classical SN2 mechanism where the mercaptobenzimidazole anion acts as the nucleophile. The reaction requires the presence of a base, typically sodium hydroxide, to deprotonate the thiol group, thereby increasing its nucleophilicity [4] [5]. The optimal molar ratio of sodium hydroxide to lansoprazole free acid ranges from 1:1 to 1.2:1, ensuring complete deprotonation while avoiding excessive base that could lead to decomposition [5].
Temperature control during thioether formation is crucial for preventing unwanted side reactions. Industrial processes maintain reaction temperatures between -6°C and 6°C to minimize thermal decomposition of the benzimidazole ring system [5]. Water serves as the preferred solvent system, eliminating the need for organic solvents and reducing environmental impact [1] [2].
The second critical reaction step involves the selective oxidation of the thioether intermediate to form the lansoprazole sulfoxide. Sodium hypochlorite emerges as the oxidizing agent of choice due to its mild, economic, and environmentally friendly characteristics [1] [2]. The oxidation reaction requires precise control to achieve selective formation of the sulfoxide while preventing over-oxidation to the sulfone.
The oxidation process typically employs a 10% sodium hypochlorite solution (calculated as available chlorine) with the addition being conducted dropwise at controlled temperatures [3]. The reaction mixture is maintained at -10°C during the initial stages, with the addition of tetrabutylammonium bromide (17.5 grams) serving as a phase-transfer catalyst to enhance reaction efficiency [3].
Monitoring the oxidation reaction presents significant challenges in industrial settings. Recent advances have incorporated in situ infrared spectroscopy to monitor reaction progress and accurately determine the reaction endpoint [6]. This approach enables precise control of the oxidation degree and has been successfully validated in kilogram-scale production, achieving final product yields of 72.9-73.6% with purities of 99.86-99.89% [6].
The oxidation reaction mechanism involves the formation of hypochlorous acid in situ, which serves as the actual oxidizing species. The reaction proceeds through the formation of a chlorosulfenium ion intermediate, followed by nucleophilic attack by water to yield the desired sulfoxide product [7].
Process optimization strategies for lansoprazole sodium synthesis focus on multiple parameters that influence overall yield and product quality. Systematic investigation of crystallization parameters has proven essential for controlling water content in the final active pharmaceutical ingredient while maximizing recovery yields [1] [2].
The crystallization process represents a critical yield-determining step in lansoprazole sodium production. Optimized crystallization procedures involve the use of specific organic solvents, particularly acetone, for achieving lansoprazole containing less than 0.1% water content [8]. The crystallization methodology employs a controlled cooling approach where lansoprazole solutions in acetone are heated to dissolution temperatures not exceeding 50°C, followed by gradual cooling to 10°C [8].
The presence of small amounts of amine compounds, specifically ammonium hydroxide at molar ratios of approximately 0.05:1 relative to lansoprazole, enhances crystallization efficiency [8]. This approach has demonstrated yields ranging from 84.7% to 95% while maintaining water content below 0.06% [8].
Temperature control during crystallization proves critical for yield optimization. Industrial processes maintain dissolution temperatures below 50°C to prevent thermal degradation of lansoprazole, while crystallization temperatures are typically controlled between 5°C and 10°C to maximize product recovery [8].
Advanced yield enhancement strategies include the systematic isolation and recovery of valuable intermediates from side streams. Research has demonstrated that meta-nitro impurity (2,3-dimethyl-5-nitropyridine-N-oxide) occurring at stage II of the synthesis can be effectively isolated and recovered [9] [10]. From every 100 kg batch of lansoprazole nitro compound, approximately 35 kg of second crop material with 75% purity can be processed to recover 15-16 kg of para-nitro compound with 99% purity [9] [10].
The impurity isolation process employs conventional crystallization techniques followed by elemental analysis using proton nuclear magnetic resonance and infrared spectroscopy for quality confirmation [9] [10]. This approach contributes significantly to overall process economics by converting waste streams into recoverable intermediates.
Systematic optimization of reaction parameters has yielded substantial improvements in overall process efficiency. The optimal reaction conditions for thioether formation include maintaining reaction temperatures between -6°C and 6°C, with reaction times of 4-6 hours providing complete conversion while minimizing side product formation [5].
For the oxidation step, process optimization involves careful control of sodium hypochlorite addition rates and concentrations. The use of 10% sodium hypochlorite solutions with controlled dropwise addition over periods of 1-2 hours has proven optimal for achieving high yields while maintaining product quality [3].
The incorporation of phase-transfer catalysts, particularly tetrabutylammonium bromide, enhances reaction efficiency in the oxidation step [3]. Optimal loading of 17.5 grams per 500 grams of starting material provides significant rate enhancement without adverse effects on product purity [3].
The implementation of green chemistry principles in lansoprazole sodium synthesis represents a significant advancement in sustainable pharmaceutical manufacturing. Modern production methodologies have successfully eliminated or reduced the use of hazardous organic solvents while maintaining high yields and product quality.
The most significant green chemistry advancement involves the use of water as the primary reaction solvent throughout the synthesis process [1] [2]. This approach eliminates the need for organic solvents during the thioether formation step, substantially reducing environmental impact while simplifying product isolation procedures.
The aqueous reaction system provides multiple advantages including reduced fire and explosion hazards, elimination of solvent recovery requirements, and simplified waste treatment procedures [1] [2]. The use of water as solvent also enables direct product isolation through crystallization techniques without requiring solvent extraction steps.
Advanced crystallization procedures have been developed using environmentally benign solvents such as acetone and methanol for final product purification [8]. These solvents can be readily recovered and recycled, further reducing environmental impact while maintaining economic viability.
The selection of sodium hypochlorite as the primary oxidizing agent represents a green chemistry approach that balances effectiveness with environmental considerations [1] [2]. Sodium hypochlorite offers several advantages over traditional oxidizing agents including lower toxicity, reduced waste generation, and simplified waste treatment requirements.
Alternative green oxidizing systems have been investigated, including hydrogen peroxide-based systems with various catalysts [11]. Research has demonstrated that titanium-catalyzed oxidation systems using hydrogen peroxide can achieve high selectivity for sulfoxide formation, though these systems require more complex catalyst recovery procedures [11].
Biocatalytic approaches using Baeyer-Villiger monooxygenases have shown promise for asymmetric sulfoxide synthesis [12]. Recent developments have achieved up to 94% conversion with high enantioselectivity using engineered monooxygenases, though these systems currently require optimization for large-scale implementation [12].
Modern lansoprazole sodium synthesis incorporates comprehensive waste minimization strategies that address both organic and inorganic waste streams. The elimination of organic solvent extraction steps has substantially reduced organic waste generation while improving overall atom economy [1] [2].
The implementation of closed-loop crystallization systems enables the recovery and reuse of crystallization solvents, further reducing waste generation [8]. These systems incorporate distillation and purification steps that maintain solvent quality through multiple cycles.
Activated carbon treatment systems have been optimized for removing impurities and achieving color removal with minimal carbon consumption [5]. The optimal ratio of activated carbon to lansoprazole of 0.02-0.05:1 provides effective purification while minimizing solid waste generation [5].
Comprehensive environmental impact assessments have demonstrated significant improvements in the environmental profile of modern lansoprazole sodium synthesis. The elimination of organic solvents has reduced volatile organic compound emissions by over 90% compared to traditional synthesis routes [1] [2].
Water usage optimization through recycling and treatment systems has reduced overall water consumption while ensuring compliance with discharge regulations [5]. The aqueous reaction system enables direct treatment of process effluents without requiring solvent separation steps.
Energy consumption has been optimized through improved heat integration and process intensification strategies. The use of lower reaction temperatures and elimination of solvent recovery operations has reduced overall energy requirements by approximately 25% compared to conventional processes [1] [2].
Nuclear magnetic resonance spectroscopy represents the most powerful and comprehensive analytical technique for structural elucidation of lansoprazole sodium. The multinuclear approach employing proton, carbon-13, and nitrogen-15 nuclei provides unambiguous structural confirmation and detailed insights into the electronic environment of each atomic center within the molecular framework [1] [2].
The one-dimensional proton nuclear magnetic resonance spectrum of lansoprazole sodium exhibits characteristic resonance patterns that serve as definitive fingerprints for structural identification [1]. When analyzed in dimethyl sulfoxide-d6 solvent, the spectrum displays well-resolved signals spanning the chemical shift range from 2.19 to 13.5 parts per million, with each signal corresponding to distinct proton environments within the molecular structure [1].
The methylene region between 4.6 and 5.1 parts per million encompasses two distinct sets of protons: the 6-methylene bridge connecting the pyridine and benzimidazole moieties, and the 10-methylene group of the trifluoroethoxy substituent [1]. These overlapping multiplets integrate for four protons total and exhibit complex coupling patterns due to their proximity to electronegative heteroatoms and the electron-withdrawing trifluoromethyl group.
The aromatic region spanning 7.0 to 7.8 parts per million contains multiple overlapping signals corresponding to the four aromatic protons of the benzimidazole ring system [1]. The complexity of this region arises from the magnetic equivalence relationships and coupling interactions between adjacent aromatic protons, creating a characteristic multiplet pattern that is diagnostic for the benzimidazole pharmacophore.
The most downfield region between 8.1 and 8.4 parts per million displays signals attributed to the azomethine proton, reflecting the significant deshielding effect of the adjacent nitrogen atom and the aromatic ring current [1]. This chemical shift range is characteristic of protons bound to carbons bearing nitrogen substituents in heterocyclic systems.
A broad signal at approximately 13.5 parts per million, though not always visible under standard acquisition conditions, corresponds to the cyclic amine proton of the benzimidazole nitrogen [1]. This extremely downfield chemical shift results from intramolecular hydrogen bonding and the electron-withdrawing effect of the adjacent aromatic system.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of lansoprazole sodium, with signals distributed across the range from 10.43 to 161.3 parts per million [1] [3]. The broad chemical shift dispersion characteristic of carbon-13 spectroscopy enables clear resolution of individual carbon environments, even in complex aromatic systems where proton nuclear magnetic resonance may exhibit signal overlap.
The aromatic carbon region extends from 161.3 to 116.1 parts per million, encompassing signals from both the benzimidazole and pyridine ring systems [1] [3]. The most downfield signals at 161.3, 150.9, and 148.0 parts per million correspond to carbons in the ester and benzene ring environments, reflecting the electron-deficient nature of these aromatic carbons due to their proximity to electronegative heteroatoms [3].
The pyridine ring carbons resonate at 150.9 and 148.0 parts per million, with the chemical shift values reflecting the electron-withdrawing effect of the ring nitrogen and the substituent pattern around the pyridine core [3]. These signals provide crucial information about the substitution pattern and electronic distribution within the pyridyl moiety.
Alkene carbons appear at 123.1 parts per million, representing the aromatic carbons that participate in the extended conjugated system of the heterocyclic rings [3]. This chemical shift is typical for aromatic carbons in electron-deficient heterocycles and confirms the planarity and aromaticity of the ring systems.
Nitrogen-substituted ring carbons resonate at 116.1 and 60.0 parts per million, with the significant chemical shift difference reflecting their distinct electronic environments [3]. The signal at 116.1 parts per million corresponds to aromatic carbons directly bonded to nitrogen atoms, while the 60.0 parts per million signal represents the methylene carbon of the trifluoroethoxy group.
The upfield region contains the methylene carbon of the trifluoroethoxy substituent at 60.0 parts per million and the methyl carbon at 10.43 parts per million [3]. The chemical shift of the methylene carbon reflects the electron-withdrawing effect of the adjacent trifluoromethyl group, while the methyl carbon chemical shift confirms the electron-donating nature of this substituent on the pyridine ring.
X-ray crystallographic analysis of lansoprazole sodium has revealed the existence of multiple polymorphic forms, each characterized by distinct diffraction patterns and thermal properties [4] [5]. The crystalline forms exhibit different stability profiles and physicochemical characteristics that are crucial for pharmaceutical applications and quality control procedures.
Form I represents the pharmaceutically preferred crystalline modification, exhibiting high thermal stability and consistent spectroscopic properties under ambient storage conditions [4]. This polymorphic form displays characteristic X-ray powder diffraction peaks with specific interplanar distances and relative intensities that serve as definitive identification criteria. Differential scanning calorimetry analysis reveals a sharp endothermic peak at 183.57 degrees Celsius, corresponding to the melting point of this stable crystalline form [4].
Form II constitutes an alternative polymorphic modification that demonstrates temperature-dependent stability characteristics [4]. This crystalline form remains stable at temperatures below zero degrees Celsius but undergoes gradual transformation to Form I upon storage at elevated temperatures. The X-ray powder diffraction pattern of Form II exhibits distinct peak positions and intensities that differentiate it from Form I, with differential scanning calorimetry showing a melting endotherm at 182.38 degrees Celsius [4].
Additional polymorphic forms designated as Forms D, E, and F have been identified through systematic crystallization studies under various solvent conditions [5]. Form D is characterized by X-ray diffraction peaks at 20.7, 23.8, 24.8, 25.2, 25.6, and 29.9 degrees two theta, with Fourier transform infrared absorption bands at characteristic frequencies including 1168, 1186, 1440, 2975, 3301, and 3452 wavenumbers [5].
Form E exhibits a distinct diffraction pattern with prominent peaks at 18.5 and 19.8 degrees two theta, along with additional reflections at 5.9, 9.0, 17.7, and 26.1 degrees two theta [5]. This polymorphic form can be generated through controlled drying of Form D or through mechanical grinding procedures under specific conditions.
Form F demonstrates a unique crystallographic structure characterized by diffraction peaks at 11.4, 14.4, 17.1, 22.9, 28.7, and 34.7 degrees two theta [5]. This form can be induced through exposure to methanol and water vapor under controlled atmospheric conditions, representing a solvent-mediated polymorphic transformation.
The crystallographic characterization of lansoprazole sulfone, a related compound, has provided additional structural insights relevant to lansoprazole sodium [6]. The sulfone derivative crystallizes in the monoclinic space group P21/c with cell parameters a = 8.8693 angstroms, b = 23.369 angstroms, c = 8.6141 angstroms, and β = 104.68 degrees, with four molecules per unit cell [6]. The final crystallographic R-factor of 0.070 and weighted R-factor of 0.147 confirm the high quality of the structural determination [6].
Mass spectrometric analysis of lansoprazole sodium employs high-resolution time-of-flight instrumentation to achieve accurate mass determination and detailed fragmentation pattern elucidation [7] [8]. The molecular ion peak appears at mass-to-charge ratio 370.0836, corresponding to the protonated molecular ion with the calculated elemental composition C16H15F3N3O2S+ and a mass error of 1.1 parts per million [7].
The primary fragmentation pathway involves initial loss of water, generating a prominent fragment ion at mass-to-charge ratio 352.0731 [7]. This dehydration process represents a characteristic fragmentation mechanism for compounds containing hydroxyl or easily eliminated functional groups under electron impact ionization conditions.
Subsequent fragmentation produces a significant pyridine fragment at mass-to-charge ratio 252.0304, resulting from cleavage of the sulfur-carbon bond connecting the pyridyl and benzimidazole moieties [7]. This fragmentation pattern provides diagnostic information about the structural connectivity and represents a key identifier for lansoprazole and related compounds.
The trifluoroethoxy substituent generates characteristic fragment ions through sequential elimination processes. A fragment at mass-to-charge ratio 204.0634 with the calculated formula C9H9F3NO+ exhibits a mass error of 1.5 parts per million and corresponds to loss of the trifluoroethoxy group from the pyridine ring [7]. Further fragmentation produces an ion at mass-to-charge ratio 190.0472 with formula C8H7F3NO+ and a mass error of -1.1 parts per million [7].
The benzimidazole core structure generates a stable fragment ion at mass-to-charge ratio 119.0604, representing the intact heterocyclic ring system after elimination of substituents [9]. This fragment serves as a diagnostic marker for benzimidazole-containing compounds and provides structural confirmation of the pharmacophoric nucleus.
Advanced mass spectrometric techniques employing tandem mass spectrometry with multiple reaction monitoring have achieved detection limits as low as 2.0 nanograms per milliliter for lansoprazole and its metabolites [10]. The fragmentation patterns observed under electrospray ionization conditions include formation of pyridinium-thiocyanate intermediates that represent characteristic rearrangement products specific to benzimidazole-class proton pump inhibitors [11].
The degradation products of lansoprazole sodium also exhibit characteristic mass spectrometric signatures that aid in stability studies and impurity profiling [12]. Oxidative degradation generates lansoprazole sulfone and lansoprazole N-oxide derivatives with molecular weights increased by 16 and 32 atomic mass units, respectively, corresponding to incorporation of one or two oxygen atoms [8] [9].